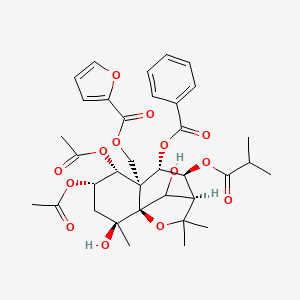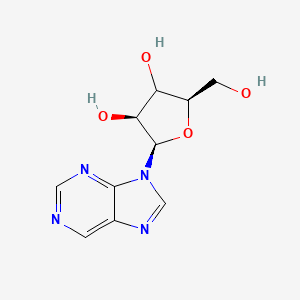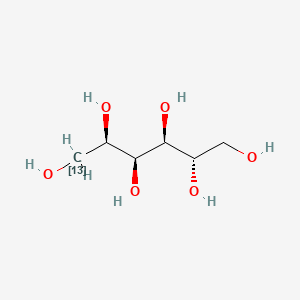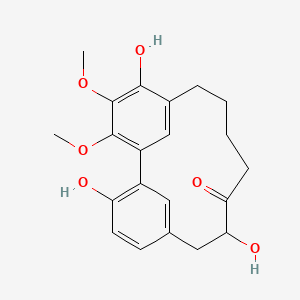![molecular formula C43H58F2N3O10P B12403268 [[[4-[(E)-4-[[(2S)-1-[(2S)-2-(3,4-dihydro-1H-isoquinoline-2-carbonyl)pyrrolidin-1-yl]-3,3-dimethyl-1-oxobutan-2-yl]amino]-4-oxobut-2-en-2-yl]phenyl]-difluoromethyl]-(2,2-dimethylpropanoyloxymethoxy)phosphoryl]oxymethyl 2,2-dimethylpropanoate](/img/structure/B12403268.png)
[[[4-[(E)-4-[[(2S)-1-[(2S)-2-(3,4-dihydro-1H-isoquinoline-2-carbonyl)pyrrolidin-1-yl]-3,3-dimethyl-1-oxobutan-2-yl]amino]-4-oxobut-2-en-2-yl]phenyl]-difluoromethyl]-(2,2-dimethylpropanoyloxymethoxy)phosphoryl]oxymethyl 2,2-dimethylpropanoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound [[[4-[(E)-4-[[(2S)-1-[(2S)-2-(3,4-dihydro-1H-isoquinoline-2-carbonyl)pyrrolidin-1-yl]-3,3-dimethyl-1-oxobutan-2-yl]amino]-4-oxobut-2-en-2-yl]phenyl]-difluoromethyl]-(2,2-dimethylpropanoyloxymethoxy)phosphoryl]oxymethyl 2,2-dimethylpropanoate is a complex organic molecule with potential applications in various fields such as chemistry, biology, medicine, and industry. This compound features multiple functional groups, including isoquinoline, pyrrolidine, and phosphoryl groups, which contribute to its unique chemical properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of this compound likely involves multiple steps, including the formation of the isoquinoline and pyrrolidine rings, followed by the introduction of the difluoromethyl and phosphoryl groups. Typical reaction conditions may include the use of organic solvents, catalysts, and specific temperature and pressure settings to ensure the desired chemical transformations.
Industrial Production Methods
Industrial production of this compound would require optimization of the synthetic route to maximize yield and minimize costs. This may involve the use of large-scale reactors, continuous flow processes, and advanced purification techniques to obtain the compound in high purity.
Analyse Chemischer Reaktionen
Types of Reactions
The compound may undergo various chemical reactions, including:
Oxidation: Conversion of specific functional groups to their oxidized forms.
Reduction: Reduction of certain groups to their reduced states.
Substitution: Replacement of specific atoms or groups with other atoms or groups.
Common Reagents and Conditions
Common reagents used in these reactions may include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and nucleophiles (e.g., sodium methoxide). Reaction conditions would vary depending on the specific transformation desired.
Major Products Formed
The major products formed from these reactions would depend on the specific functional groups involved and the reaction conditions. For example, oxidation of the isoquinoline ring may yield a quinoline derivative, while substitution reactions may introduce new functional groups into the molecule.
Wissenschaftliche Forschungsanwendungen
The compound may have various scientific research applications, including:
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: As a probe for studying biological processes and interactions.
Medicine: As a potential drug candidate for treating specific diseases.
Industry: As a precursor for the production of advanced materials or chemicals.
Wirkmechanismus
The mechanism by which the compound exerts its effects would depend on its specific molecular targets and pathways. For example, it may interact with enzymes or receptors in biological systems, modulating their activity and leading to specific physiological responses.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Similar compounds may include other molecules with isoquinoline, pyrrolidine, and phosphoryl groups. Examples include:
- Isoquinoline derivatives
- Pyrrolidine-based compounds
- Phosphoryl-containing molecules
Uniqueness
The uniqueness of the compound lies in its specific combination of functional groups and their spatial arrangement, which may confer unique chemical and biological properties not found in other similar compounds.
Eigenschaften
Molekularformel |
C43H58F2N3O10P |
|---|---|
Molekulargewicht |
845.9 g/mol |
IUPAC-Name |
[[[4-[(E)-4-[[(2S)-1-[(2S)-2-(3,4-dihydro-1H-isoquinoline-2-carbonyl)pyrrolidin-1-yl]-3,3-dimethyl-1-oxobutan-2-yl]amino]-4-oxobut-2-en-2-yl]phenyl]-difluoromethyl]-(2,2-dimethylpropanoyloxymethoxy)phosphoryl]oxymethyl 2,2-dimethylpropanoate |
InChI |
InChI=1S/C43H58F2N3O10P/c1-28(29-17-19-32(20-18-29)43(44,45)59(54,57-26-55-38(52)41(5,6)7)58-27-56-39(53)42(8,9)10)24-34(49)46-35(40(2,3)4)37(51)48-22-13-16-33(48)36(50)47-23-21-30-14-11-12-15-31(30)25-47/h11-12,14-15,17-20,24,33,35H,13,16,21-23,25-27H2,1-10H3,(H,46,49)/b28-24+/t33-,35+/m0/s1 |
InChI-Schlüssel |
RWUNEWNLTKQICG-KDRQYZKKSA-N |
Isomerische SMILES |
C/C(=C\C(=O)N[C@H](C(=O)N1CCC[C@H]1C(=O)N2CCC3=CC=CC=C3C2)C(C)(C)C)/C4=CC=C(C=C4)C(F)(F)P(=O)(OCOC(=O)C(C)(C)C)OCOC(=O)C(C)(C)C |
Kanonische SMILES |
CC(=CC(=O)NC(C(=O)N1CCCC1C(=O)N2CCC3=CC=CC=C3C2)C(C)(C)C)C4=CC=C(C=C4)C(F)(F)P(=O)(OCOC(=O)C(C)(C)C)OCOC(=O)C(C)(C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


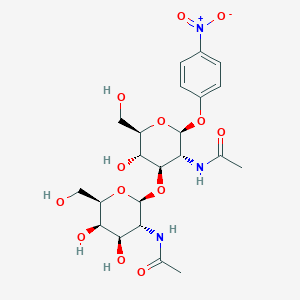
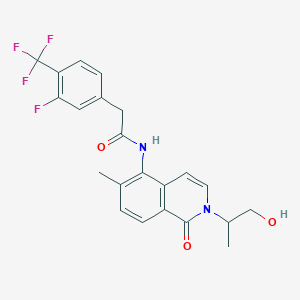
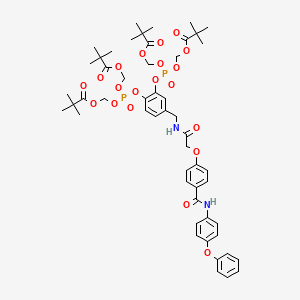
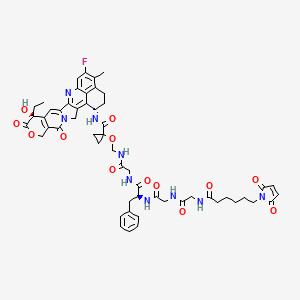
![(2R,3S,5R)-2-(6-aminopurin-9-yl)-5-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]oxolane-3,4-diol](/img/structure/B12403207.png)
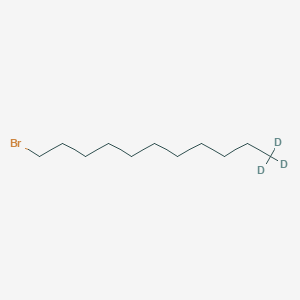
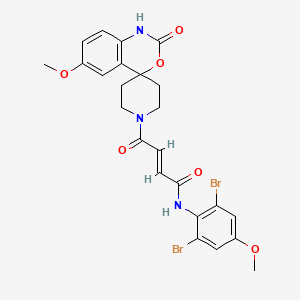
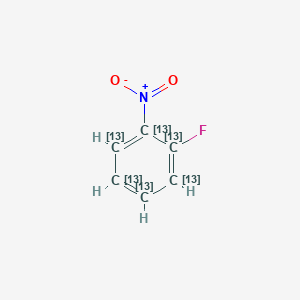

![3',6'-Dihydroxy-1-oxospiro[2-benzofuran-3,9'-xanthene]-5-carbohydrazide](/img/structure/B12403239.png)
